Scientific Field: Food and Bioprocess Technology
Application Summary: 2-Nonanone is used in the development of antimicrobial packaging films for controlling Botrytis cinerea, a fungus that causes grey mould disease in fruits and vegetables.
Methods of Application: The application involves the formation of an inclusion complex with β-cyclodextrin, 2-nonanone, and two polymer matrices (polylactic acid and low-density polyethylene).
Results: The films showed high effectiveness in reducing the growth of B. cinerea under different experimental conditions.
Scientific Field: Plant Science
Application Summary: 2-Nonanone is used in the modulation of growth and antioxidant systems of Lactuca sativa (lettuce) when released from Solid Lipid Nanoparticles (SLNs).
Methods of Application: The application involves the encapsulation of 2-nonanone and 2-tridecanone into SLNs.
Results: Root development was strongly stimulated mainly by 2-tridecanone, and leaf area increased by 25–32% with 2-nonanone.
Scientific Field: Toxicology
Application Summary: 2-Dodecanone, a similar compound to 2-Nonanone, has been studied for its effects on the parasitic insect Nasonia vitripennis. The study aimed to understand the molecular mechanism of action of these compounds.
Methods of Application: The insect was exposed at the pupae stage for 48 hours (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone.
Results: 2-Dodecanone altered the gene expression related to ecdysone-related pathways, biotransformation, and cell homeostasis.
Scientific Field: Industrial Chemistry
Application Summary: Thanks to its floral, jasmine-like scent, 2-Nonanone is commonly used in the flavor and fragrance industry.
Methods of Application: It is incorporated into a variety of products, from perfumes and lotions to candles and air fresheners.
Results: The pleasant smell of 2-Nonanone has seen its use in flavor and fragrance industries.
Application Summary: Nonanone serves as an important chemical intermediate, playing a significant role in various chemical reactions.
Methods of Application: Nonanone can be synthesized through the oxidation of nonanal, a process typically facilitated using an oxidizing agent such as potassium permanganate.
Results: Nonanone’s utility in various industries is undeniable, its potential health impacts cannot be overlooked.
2-Nonanone, also known as nonan-2-one or beta-nonanone, is a straight-chain aliphatic ketone with the molecular formula and a molecular weight of approximately 142.24 g/mol. It is classified as an organic compound characterized by a carbonyl group (C=O) bonded to two carbon atoms. 2-Nonanone is typically found in a liquid state at room temperature and exhibits a sweet, earthy, and fishy odor. This compound is present in various natural sources, including certain foods like corn, ginger, and cloves, where it may contribute to flavor profiles .
Research indicates that 2-nonanone exhibits low toxicity and does not induce significant mutagenic effects. In studies involving Chinese hamster lung fibroblasts, it was found to be non-clastogenic, meaning it did not cause chromosomal damage at tested concentrations . Additionally, it has been detected in various biological systems, suggesting potential roles as a secondary metabolite that may serve defensive or signaling functions .
2-Nonanone can be synthesized through several methods:
2-Nonanone has various applications across different fields:
Interaction studies involving 2-nonanone have primarily focused on its sensory properties. Research indicates that it contributes to off-flavors in stored milk products when oxidation occurs. This highlights its role in food chemistry and quality control . Additionally, studies have assessed its potential interactions with other compounds in biological systems, indicating a relatively low reactivity with common biological nucleophiles under physiological conditions .
Several compounds share structural similarities with 2-nonanone. Here are some notable comparisons:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
2-Heptanone | 114.18 g/mol | Shorter chain length; used in flavoring and fragrances. | |
4-Methyl-2-pentanone | 100.16 g/mol | Contains a methyl group; known for distinct flavor profiles. | |
3-Octanone | 128.22 g/mol | Similar odor characteristics; used in food applications. |
While these compounds share functional characteristics as ketones, 2-nonanone's unique nine-carbon chain structure contributes to its distinct sensory properties and applications in flavor and fragrance industries .
2-Nonanone, systematically classified as nonan-2-one, belongs to the aliphatic ketone family. Its molecular formula is C₉H₁₈O, derived from a nine-carbon chain with a ketone functional group at the second carbon position. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this structural arrangement, where the longest carbon chain is numbered to prioritize the ketone group’s position.
Property | Value | Source |
---|---|---|
CAS Registry Number | 821-55-6 | |
Molecular Weight | 142.242 g/mol | |
IUPAC Name | Nonan-2-one | |
Synonyms | Methyl heptyl ketone, β-nonanone |
This compound is also recognized by its SMILES notation CCCCCCCC(=O)C, which explicitly defines the linear arrangement of the carbonyl group and heptyl chain.
2-Nonanone consists of nine carbon atoms, eighteen hydrogen atoms, and one oxygen atom, with a carbonyl group (C=O) as its functional moiety. The molecular structure comprises a heptyl chain (CH₃(CH₂)₆-) attached to a methyl group (CH₃) via a ketone linkage.
The absence of branching or unsaturated bonds ensures a linear structure, which influences its physical and chemical properties.
2-Nonanone is a straight-chain ketone with no stereogenic centers. Unlike branched or cyclic ketones, its linear structure precludes stereoisomerism.
Nonane itself has 35 structural isomers, primarily due to branching and positioning of substituents. However, 2-nonanone’s fixed ketone position limits its isomerism to constitutional variants (e.g., positional isomers of the carbonyl group). For example:
Isomer Type | Example Structure | Key Difference from 2-Nonanone |
---|---|---|
Positional Isomer | 3-Nonanone | Ketone at carbon 3 |
Branched Isomer | 4-Methyl-2-octanone | Methyl branch at carbon 4 |
2-Nonanone’s linear structure ensures uniformity in its physicochemical behavior, unlike branched or cyclic analogs.
No direct crystallographic data for 2-nonanone are available in public databases. However, studies on analogous aliphatic ketones suggest that such compounds adopt zigzag conformations in the solid state, stabilized by van der Waals interactions.
In solution, 2-nonanone exhibits intramolecular rotation around the C–C bonds adjacent to the carbonyl group. Dielectric relaxation studies indicate that rotation barriers are moderate, allowing conformational flexibility.
Property | Value | Source |
---|---|---|
Rotational Barrier | ~5–10 kcal/mol (estimated) | |
Dominant Conformers | Anti-periplanar arrangement |
This flexibility contributes to its solubility in organic solvents and reactivity in synthetic applications.
The dry distillation of metal salts represents one of the earliest documented methods for producing 2-nonanone, utilizing the ketonic decarboxylation reaction mechanism [1] [2] [3]. This traditional approach involves the thermal decomposition of barium caprylate (barium octanoate) combined with barium acetate under reduced pressure conditions of 0.5 to 2 mmHg and elevated temperatures [1] [4].
The reaction proceeds through a ketonic decarboxylation mechanism, where two carboxylic acid units undergo condensation with simultaneous loss of carbon dioxide. The proposed mechanism involves nucleophilic attack of the alpha-carbon of one acid group on the carbonyl carbon of another carboxylic acid group, potentially occurring as a concerted reaction with decarboxylation [5]. The stoichiometric relationship for this transformation follows the general equation:
2 RCOO⁻ → R₂CO + CO₂ + O²⁻
where R represents the heptyl chain for 2-nonanone formation. The reaction mechanism is believed to proceed through either a β-keto acid intermediate pathway or a concerted mechanism involving simultaneous carbon-carbon bond formation and carbon dioxide elimination [6] [7].
Metal oxide catalysts play a crucial role in facilitating this transformation, with the cation electronegativity significantly influencing ketone formation efficiency [8]. Barium salts are particularly favored due to their thermal stability and the formation of stable carbonate residues during the process [5]. However, this method presents several limitations including variable yields, requirement for specialized high-temperature equipment, and generation of significant solid waste in the form of metal carbonates.
The oxidation of secondary alcohols to ketones represents a well-established and widely applicable synthetic route for 2-nonanone production [9] [10] [11]. The primary substrate for this transformation is 2-nonanol (methylheptylcarbinol), which undergoes selective oxidation to yield 2-nonanone with high efficiency under appropriate conditions [1] [2].
Chromium-Based Oxidation Systems
Chromic acid (H₂CrO₄) and related chromium(VI) reagents have historically been the most commonly employed oxidizing agents for this transformation [10] [11] [12]. The reaction can be carried out using various chromium sources including sodium dichromate with sulfuric acid (Na₂Cr₂O₇/H₂SO₄), potassium dichromate, or chromium trioxide with sulfuric acid (CrO₃/H₂SO₄) [11] [12].
The mechanism of chromic acid oxidation involves formation of a chromate ester intermediate through nucleophilic attack of the alcohol oxygen on the chromium center [11] [12]. This is followed by an elimination reaction where water acts as a base to remove an alpha-hydrogen from the carbon, forming a new pi bond and breaking the oxygen-chromium bond, ultimately yielding the ketone product [11] [12] [13].
Despite their effectiveness, chromium-based reagents present significant environmental and safety concerns due to their high toxicity and potential carcinogenic properties [10] [11]. Consequently, their use in industrial applications has become increasingly restricted, driving the development of alternative oxidation methodologies.
Alternative Oxidation Systems
Modern synthetic approaches have focused on developing more environmentally benign oxidation systems. The Dess-Martin periodinane represents a significant advancement, providing selective oxidation of secondary alcohols to ketones in dichloromethane solution under mild conditions [9]. This iodine-containing reagent operates through a periodinane intermediate mechanism, offering improved safety profiles compared to chromium-based systems [9].
Another innovative approach involves the use of nitric acid in combination with iron(III) chloride in hexafluoroisopropanol (HFIP) solvent [14]. This system operates through in situ formation of nitrosyl chloride (NOCl), which converts the alcohol to an alkyl nitrite intermediate. In the presence of Fe³⁺ ions and fluorinated alcohol, this intermediate decomposes to form the ketone product [14]. This method demonstrates excellent selectivity for secondary alcohols over primary alcohols and utilizes molecular oxygen as the terminal oxidant.
Ketonic decarboxylation represents a fundamental carbon-carbon bond forming reaction that converts carboxylic acids into ketones with simultaneous loss of carbon dioxide [5] [15] [6]. This reaction type is particularly relevant for 2-nonanone synthesis when appropriate precursor acids are available.
Mechanistic Considerations
The ketonic decarboxylation mechanism has been extensively studied through both experimental and theoretical approaches [15] [6] [7]. Two primary mechanistic pathways have been proposed: a stepwise mechanism involving β-keto acid intermediate formation and a concerted mechanism with simultaneous carbon-carbon bond formation and carbon dioxide elimination [6] [7].
Density functional theory (DFT) calculations have provided strong evidence supporting the β-keto acid intermediate pathway as the kinetically favored route [6]. This mechanism requires the presence of alpha-hydrogen atoms on the carboxylic acid substrates, which is essential for the formation of the β-keto acid intermediate through an aldol-type condensation [7].
The concerted mechanism involves a six-membered transition state where all bond-making and bond-breaking processes occur simultaneously [16] [17]. This pericyclic reaction pathway features circular electron movement, with the carboxylic acid proton being transferred directly to the carbonyl oxygen to form an enol intermediate, which subsequently tautomerizes to the ketone product [16] [17].
Catalytic Systems and Reaction Conditions
Various metal oxide catalysts have been investigated for ketonic decarboxylation reactions, with monoclinic zirconia demonstrating particularly high activity and selectivity [6]. Other effective catalysts include manganese(II) oxide, iron oxides, aluminum oxide, and spinel-type mixed metal oxides [5] [15].
The reaction typically requires elevated temperatures ranging from 250°C to 500°C, depending on the specific substrates and catalysts employed [5] [6]. The temperature requirements can be moderated through the use of appropriate catalytic systems and optimized reaction conditions.
For 2-nonanone synthesis via ketonic decarboxylation, the reaction would involve octanoic acid and acetic acid as starting materials, though the selectivity for the mixed ketone product versus the symmetric ketones (dioctyl ketone and acetone) presents practical challenges that must be addressed through careful stoichiometric control and reaction optimization [5].
The development of biotechnological approaches for 2-nonanone production has emerged as a promising alternative to traditional chemical synthesis methods, offering potential advantages in terms of sustainability, selectivity, and environmental impact [18] [19] [20] [21]. Metabolic engineering strategies have focused primarily on modifying Escherichia coli to redirect cellular metabolism toward methyl ketone production through manipulation of fatty acid biosynthesis and degradation pathways.
Engineering the β-Oxidation Pathway
A particularly innovative approach involves the reverse engineering of the β-oxidation pathway to enable 2-nonanone production [18] [19] [21]. This strategy leverages the natural fatty acid degradation machinery but modifies key enzymatic steps to terminate the pathway at the ketone stage rather than proceeding to complete oxidation.
The engineered pathway begins with chain-length specific acyl-acyl carrier protein (ACP) thioesterases that generate free octanoic acid from fatty acid biosynthesis [18] [21]. The octanoic acid is then reactivated to octanoyl-coenzyme A (CoA) by fatty acid synthetases such as MtFadD6 [21]. The octanoyl-CoA undergoes oxidation by acyl-CoA dehydrogenase (EcFadE) and subsequent hydration and dehydrogenation by the bifunctional enzyme EcFadBJ to generate β-keto-octanoyl-CoA [21].
The critical modification involves the introduction of β-ketoacyl-CoA thioesterases, particularly variants with enhanced activity toward medium-chain substrates [18] [21]. These enzymes cleave the β-keto-octanoyl-CoA to release β-keto-octanoic acid, which spontaneously decarboxylates to yield 2-nonanone [21]. Research has identified that the FadM variant from Providencia sneebia demonstrates superior activity for this transformation, producing significantly higher titers of 2-nonanone compared to other bacterial homologs [18] [21].
Alternative Thiolase-Mediated Pathways
An alternative biotechnological approach involves thiolase-mediated chain extension rather than β-oxidation [21]. This pathway utilizes thiolase enzymes to condense octanoyl-CoA with acetyl-CoA, generating β-ketodecanoyl-CoA with two additional carbons [21]. While this approach avoids some of the limitations associated with NADH generation requirements, optimization is still needed to prevent loss of octanoic acid intermediates from the cellular system [21].
Strain Engineering and Optimization
Successful implementation of these biotechnological approaches requires comprehensive strain engineering beyond the introduction of heterologous enzymes [22] [23]. Key modifications include the deletion of competing metabolic pathways that divert carbon flux away from ketone production. For instance, removal of genes encoding alcohol dehydrogenase (adhE), lactate dehydrogenase (ldhA), and acetate production enzymes (pta, poxB) has been shown to double total methyl ketone concentration by redirecting carbon flux toward the desired pathway [22] [23].
The optimization of gene expression levels represents another critical factor in maximizing production efficiency. Medium-copy number plasmids have proven more effective than either low-copy or high-copy alternatives, likely due to achieving optimal protein expression levels while minimizing cellular burden [22] [23].
Production Performance and Scalability
Current biotechnological approaches have achieved 2-nonanone production titers ranging from 280 mg/L in specialized feeding experiments to over 3.0 g/L total medium-chain methyl ketones in fed-batch fermentation systems [18] [21]. The highest reported concentrations for mixed methyl ketone production have reached approximately 500 mg/L, representing a 75-fold improvement over initial confirmatory levels [22] [23].
Fermentation optimization has revealed that oxygen availability plays a crucial role in production efficiency, with controlled aeration conditions significantly impacting final titers [22] [23]. The implementation of specialized fermentation strategies, including the use of dodecane overlay layers and external condensers to capture volatile products, has proven essential for maximizing product recovery [18] [21].
The enzymatic conversion approach for 2-nonanone synthesis relies on the selective activity of specific enzyme classes that can catalyze the key transformations required for ketone formation from appropriate precursors [22] [23] [24]. This methodology offers potential advantages in terms of reaction selectivity, mild operating conditions, and reduced environmental impact compared to traditional chemical approaches.
Thioesterase-Based Systems
Thioesterases represent the most critical enzyme class for biotechnological 2-nonanone production, catalyzing the hydrolysis of thioester bonds to release free acids that can subsequently undergo decarboxylation [24] [25] [23]. The substrate specificity and catalytic efficiency of these enzymes directly determine the success of the overall conversion process.
Research has identified multiple thioesterase variants with different chain-length specificities and catalytic properties [18] [21]. The systematic evaluation of fifteen homologs of E. coli β-ketoacyl-CoA thioesterase (FadM) has revealed significant variations in their in vivo activity against various chain-length substrates [18] [21]. Among these, the FadM variant from Providencia sneebia has demonstrated the highest activity for medium-chain substrates, making it particularly suitable for 2-nonanone production [18] [21].
Type II acyl-CoA thioesterases typically exhibit broader substrate promiscuity compared to Type I enzymes due to the absence of well-conserved substrate binding pockets [25]. This characteristic allows them to participate in diverse reactions with divergent functions, making them valuable tools for metabolic engineering applications [25].
Decarboxylase Enzymes
The decarboxylation step represents another critical enzymatic transformation in the pathway from carboxylic acid precursors to 2-nonanone [22] [23]. Specific β-ketoacid decarboxylases, such as those characterized from Solanum habrochaites (SHMKS1), catalyze the removal of carbon dioxide from β-keto acids to generate the corresponding methyl ketones [22] [23].
These enzymes operate through mechanisms involving the stabilization of enolate intermediates, facilitating the loss of carbon dioxide and subsequent protonation to yield the ketone product [22] [23]. The substrate specificity of these decarboxylases influences the chain-length distribution of the resulting ketone products, making enzyme selection critical for achieving desired product profiles.
Multi-Enzyme Systems and Pathway Integration
The most effective enzymatic approaches for 2-nonanone production involve the coordinated action of multiple enzyme systems working in concert [22] [23]. The integration of acyl-ACP thioesterases, fatty acid activation enzymes, β-oxidation enzymes, and specialized thioesterases creates a comprehensive pathway capable of converting simple carbon sources to the target ketone product.
The optimization of multi-enzyme systems requires careful consideration of enzyme ratios, cofactor requirements, and potential inhibitory interactions [22] [23]. Codon optimization of heterologous genes has proven essential for ensuring adequate protein expression levels in the recombinant host organism [22] [23].
Process Engineering Considerations
The implementation of enzymatic conversion pathways for 2-nonanone production necessitates careful attention to process engineering factors that influence enzyme stability and activity [26]. Key parameters include temperature control, pH maintenance, oxygen availability, and substrate feeding strategies [26].
Fed-batch fermentation strategies have shown particular promise for optimizing enzymatic 2-nonanone production, allowing for controlled substrate delivery while maintaining optimal conditions for enzyme activity [27]. The use of glycerol as a carbon source has proven effective, with consumption rates exceeding 100 g/L over 72-hour fermentation periods [18] [21].
The translation of laboratory-scale 2-nonanone synthesis methods to industrial production requires comprehensive consideration of process economics, environmental impact, product quality, and operational safety [28] [29] [30]. Current industrial-scale manufacturing approaches encompass both traditional chemical processes and emerging biotechnological platforms, each presenting distinct advantages and challenges for commercial implementation.
Continuous Flow Chemical Processes
Industrial-scale chemical synthesis of 2-nonanone primarily relies on continuous flow oxidation processes that enable high throughput production with consistent product quality [28] [31]. These systems typically employ fixed-bed catalytic reactors where the secondary alcohol substrate (2-nonanol) is continuously fed over supported oxidation catalysts under controlled temperature and pressure conditions [32].
The development of heterogeneous catalytic systems has significantly improved the viability of industrial oxidation processes [31]. Iron(II) complexes supported on multi-walled carbon nanotubes have demonstrated exceptional performance, achieving ketone yields exceeding 98% over multiple reaction cycles with turnover numbers reaching 1.8 × 10³ [31]. These catalyst systems operate effectively under solvent-free conditions with microwave heating, reducing both environmental impact and operational costs [31].
Process optimization for continuous flow systems requires careful control of multiple parameters including temperature (150-300°C), pressure (1-10 bar), residence time, and catalyst loading (0.5-5 wt%) [28]. The integration of automated control systems enables real-time monitoring and adjustment of these parameters to maintain optimal performance and product quality [33].
Batch Ketonic Decarboxylation Processes
Large-scale ketonic decarboxylation represents another viable approach for industrial 2-nonanone production, particularly when appropriate carboxylic acid feedstocks are readily available [29]. These processes typically operate in batch mode with reaction scales ranging from 50 to 500 tons per year, depending on market demand and facility capacity [29].
The optimization of batch decarboxylation processes has been approached through multiscale methodologies that integrate molecular-level understanding with reactor-scale engineering [29]. Key optimization targets include reaction temperature, catalyst selection, feedstock purity, and heat management systems [29]. The relatively low capital investment requirements and moderate operating costs make this approach attractive for medium-scale production facilities [29].
Metal oxide catalysts, particularly zirconia-based systems, have shown excellent performance for industrial decarboxylation processes [6]. These catalysts demonstrate high selectivity for ketone formation while maintaining stability over extended operational periods [6]. The reaction conditions typically require temperatures in the range of 250-400°C with carefully controlled atmosphere composition to prevent unwanted side reactions [6].
Biotechnological Manufacturing Platforms
The scaling of biotechnological approaches for 2-nonanone production presents unique opportunities and challenges compared to traditional chemical processes [34] [35]. Fed-batch fermentation systems have demonstrated the capability to produce significant quantities of medium-chain methyl ketones, with total titers reaching 4.4 g/L under optimized conditions [18] [21].
Industrial bioreactor systems for 2-nonanone production require sophisticated control of multiple parameters including temperature (30-37°C), pH (6.5-7.5), dissolved oxygen levels, agitation rates, and nutrient feeding strategies [26]. The implementation of advanced process control systems enables dynamic optimization of these parameters throughout the fermentation cycle [27].
One significant advantage of biotechnological manufacturing is the potential for integration with existing fermentation infrastructure, particularly ethanol production facilities [36]. This integration approach allows for the co-production of fuels and high-value chemicals, improving overall process economics while diversifying product portfolios [36]. Some 2-ketones command prices as high as $20 per kilogram, compared to ethanol prices of approximately $5 per kilogram [36].
Hybrid and Emerging Technologies
The development of hybrid chemo-enzymatic processes represents an emerging approach that combines the advantages of both chemical and biological systems [25]. These processes typically utilize enzymatic steps for highly selective transformations while employing chemical catalysis for steps requiring harsh conditions or high conversion rates.
Process intensification technologies, including microreactor systems, continuous flow synthesis, and high-pressure homogenization, offer potential pathways for improving the efficiency and scalability of 2-nonanone production [37]. These technologies can enable more precise control of reaction conditions, improved heat and mass transfer, and reduced equipment footprint compared to conventional processing approaches [37].
The implementation of green chemistry principles in industrial 2-nonanone manufacturing has become increasingly important for regulatory compliance and market acceptance [38] [31]. This includes the development of solvent-free processes, utilization of renewable feedstocks, implementation of atom-economical reactions, and minimization of waste generation [31].
Economic and Environmental Considerations
The economic viability of different industrial-scale manufacturing approaches depends on multiple factors including raw material costs, energy requirements, capital investment, operational complexity, and product market pricing [39]. Continuous chemical processes typically require high capital investment but offer lower operating costs and high product purity (95-99%) [39]. Biotechnological approaches present moderate capital requirements with potentially lower environmental impact but may be limited by lower product concentrations and longer processing times [39].
Environmental impact assessment has become a critical consideration in process selection, with life cycle analysis being employed to evaluate the overall sustainability of different manufacturing approaches [39]. Biotechnological processes generally demonstrate superior environmental profiles due to mild operating conditions, biodegradable waste streams, and reduced energy consumption [39].
Irritant